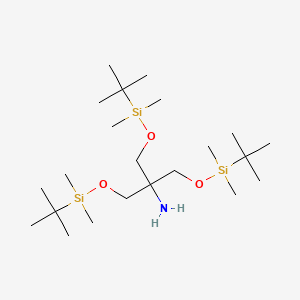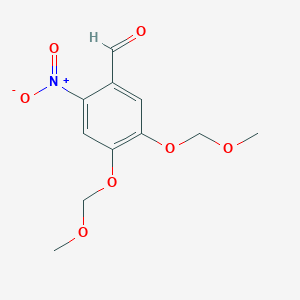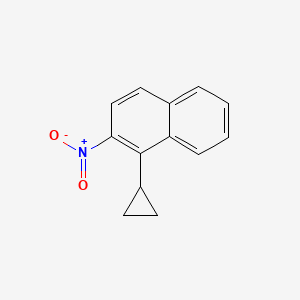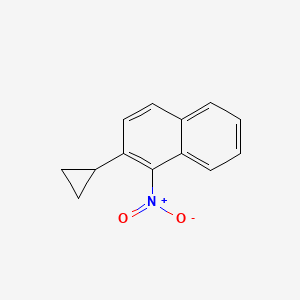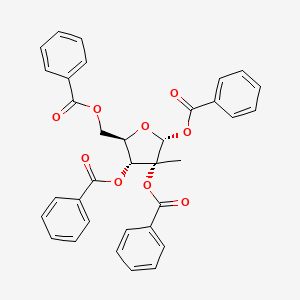
(2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid is an organobromine compound characterized by the presence of three bromine atoms and a formyl group attached to a butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid typically involves the bromination of a precursor molecule, such as 3-formyl-2-butenoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems and advanced monitoring techniques further enhances the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines in ethanol, thiols in dimethyl sulfoxide (DMSO), alkoxides in tetrahydrofuran (THF).
Major Products:
Oxidation: 2,4,4-Tribromo-3-carboxy-2-butenoic acid.
Reduction: 2,4,4-Tribromo-3-hydroxyl-2-butenoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of brominated compounds with potential biological activity.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the preparation of brominated polymers and materials with enhanced flame-retardant properties.
Biological Studies: The compound’s reactivity and functional groups make it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of (2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and formyl group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2,4,4-Tribromo-3-hydroxy-2-butenoic acid
- 2,4,4-Tribromo-3-carboxy-2-butenoic acid
- 2,4,4-Tribromo-3-methyl-2-butenoic acid
Comparison: (2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties compared to its analogs. The formyl group allows for additional functionalization and modification, making it a valuable intermediate in organic synthesis. Additionally, the compound’s specific bromination pattern contributes to its stability and reactivity, distinguishing it from other brominated butenoic acids.
Propriétés
Numéro CAS |
441304-68-3 |
|---|---|
Formule moléculaire |
C5H3Br3O3 |
Poids moléculaire |
350.79 g/mol |
Nom IUPAC |
(E)-2,4,4-tribromo-3-formylbut-2-enoic acid |
InChI |
InChI=1S/C5H3Br3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11)/b3-2+ |
Clé InChI |
FQEZPTRTPKZDHX-NSCUHMNNSA-N |
SMILES isomérique |
C(=O)/C(=C(/C(=O)O)\Br)/C(Br)Br |
SMILES canonique |
C(=O)C(=C(C(=O)O)Br)C(Br)Br |
Synonymes |
(E)-2,4,4-Tribromo-3-formylbut-2-enoic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


